dichloro(4-fluorophenyl)methylsilane
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Overview
Description
Dichloro(4-fluorophenyl)methylsilane is an organosilicon compound that features a silicon atom bonded to two chlorine atoms, a methyl group, and a 4-fluorophenyl group
Preparation Methods
Dichloro(4-fluorophenyl)methylsilane can be synthesized through a Grignard reaction. The process involves the preparation of a Grignard reagent from 1-bromo-4-fluorobenzene and magnesium in anhydrous ether. This reagent is then reacted with dichloromethylsilane to yield this compound. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
Dichloro(4-fluorophenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols under appropriate conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
Dichloro(4-fluorophenyl)methylsilane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Material Science: It is used in the preparation of silicon-based materials with specific properties.
Pharmaceuticals: The compound is a precursor in the synthesis of certain pharmaceutical agents, particularly those involving silicon-containing drugs.
Mechanism of Action
The mechanism of action of dichloro(4-fluorophenyl)methylsilane involves its reactivity with nucleophiles due to the presence of the electrophilic silicon center. The silicon atom, bonded to electronegative chlorine atoms, is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce silicon-containing groups into molecules .
Comparison with Similar Compounds
Dichloro(4-fluorophenyl)methylsilane can be compared with other similar compounds such as:
Dichloromethylsilane: Lacks the 4-fluorophenyl group, making it less versatile in certain synthetic applications.
Dichloro(phenyl)methylsilane: Similar structure but without the fluorine atom, which can affect the compound’s reactivity and properties.
Dichloro(4-chlorophenyl)methylsilane: Contains a chlorine atom instead of a fluorine atom on the phenyl ring, which can lead to different reactivity patterns.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical behavior and applications.
Properties
CAS No. |
1422-90-8 |
---|---|
Molecular Formula |
C7H7Cl2FSi |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
dichloro-(4-fluorophenyl)-methylsilane |
InChI |
InChI=1S/C7H7Cl2FSi/c1-11(8,9)7-4-2-6(10)3-5-7/h2-5H,1H3 |
InChI Key |
QTLAJGKMUZGZHV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=C(C=C1)F)(Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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